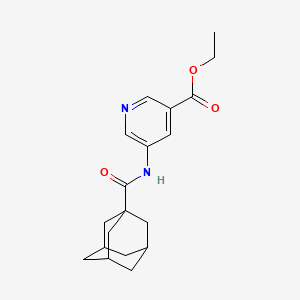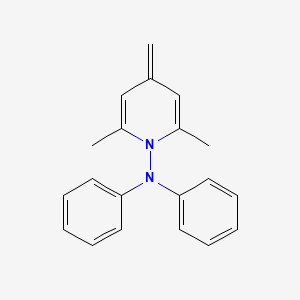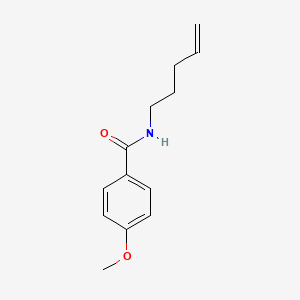silane CAS No. 112471-93-9](/img/structure/B14291895.png)
[(1-Ethoxy-2-methyl-3-phenylprop-1-en-1-yl)oxy](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Ethoxy-2-methyl-3-phenylprop-1-en-1-yl)oxysilane is a chemical compound known for its unique structure and properties It is an organosilicon compound that features a silane group bonded to an ethoxy, methyl, and phenyl-substituted propene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethoxy-2-methyl-3-phenylprop-1-en-1-yl)oxysilane typically involves the reaction of a suitable precursor with trimethylsilyl chloride in the presence of a base. One common method is the reaction of (1-ethoxy-2-methyl-3-phenylprop-1-en-1-yl) alcohol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Ethoxy-2-methyl-3-phenylprop-1-en-1-yl)oxysilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The ethoxy group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alcohols or amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(1-Ethoxy-2-methyl-3-phenylprop-1-en-1-yl)oxysilane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the modification of biomolecules for various applications, such as drug delivery or imaging.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism by which (1-Ethoxy-2-methyl-3-phenylprop-1-en-1-yl)oxysilane exerts its effects involves the interaction of the silane group with various molecular targets. The compound can form stable bonds with organic and inorganic substrates, making it useful in a variety of applications. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
(1-Ethoxy-2-methyl-3-phenylprop-1-en-1-yl)oxysilane can be compared with other similar compounds, such as:
(1-Ethoxy-3-phenylprop-1-en-1-yl)oxysilane: This compound has a similar structure but with a different substitution pattern on the propene moiety.
(1-Methoxy-2-methyl-3-phenylprop-1-en-1-yl)oxysilane: This compound features a methoxy group instead of an ethoxy group, leading to different reactivity and properties.
(1-Ethoxy-2-methyl-3-phenylprop-1-en-1-yl)oxysilane: This compound has triethylsilyl groups instead of trimethylsilyl groups, affecting its steric and electronic properties.
Eigenschaften
CAS-Nummer |
112471-93-9 |
|---|---|
Molekularformel |
C15H24O2Si |
Molekulargewicht |
264.43 g/mol |
IUPAC-Name |
(1-ethoxy-2-methyl-3-phenylprop-1-enoxy)-trimethylsilane |
InChI |
InChI=1S/C15H24O2Si/c1-6-16-15(17-18(3,4)5)13(2)12-14-10-8-7-9-11-14/h7-11H,6,12H2,1-5H3 |
InChI-Schlüssel |
VNNAQRAWCHPSFK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=C(C)CC1=CC=CC=C1)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



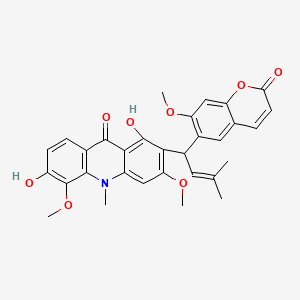
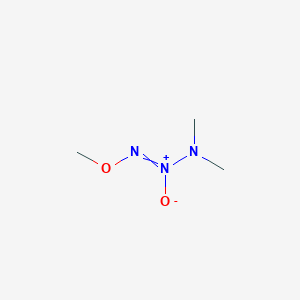
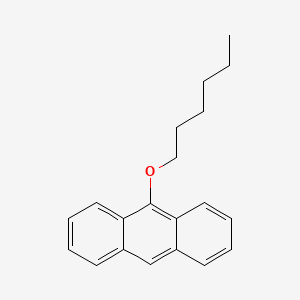
![4-Carbamoyl-1-[2-(dodecyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14291828.png)

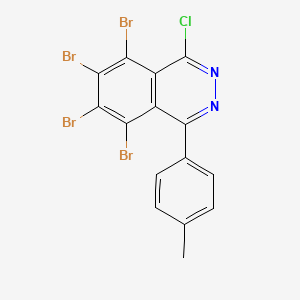
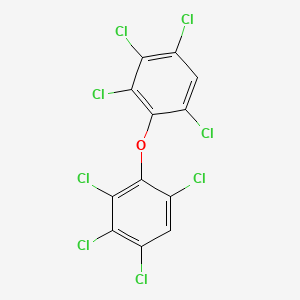
![Acetic acid;[2-(hydroxymethyl)-3,4,5,6-tetra(propan-2-yl)phenyl]methanol](/img/structure/B14291851.png)

![2,4-Pentanedione, 3-[(5-phenoxy-2-furanyl)methylene]-](/img/structure/B14291865.png)
